![molecular formula C14H13F3N4O2 B5779633 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide involves the formation of a covalent bond with the active site of the enzyme. This covalent bond leads to the inactivation of the enzyme, which ultimately results in an increase in acetylcholine levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide have been studied in various in vitro and in vivo models. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's. However, excessive inhibition of these enzymes can also lead to adverse effects such as muscle weakness, respiratory depression, and seizures.
実験室実験の利点と制限
One of the major advantages of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase. This selectivity can be useful in studying the role of these enzymes in various biological processes. However, the compound also has limitations such as its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several future directions for the study of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide. One direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another direction is the study of the compound's potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential toxicity and adverse effects need to be further studied to ensure safe usage in lab experiments.
Conclusion:
In conclusion, 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has potential applications in scientific research. Its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase has garnered attention for its potential therapeutic implications in diseases such as Alzheimer's and Parkinson's. However, careful dosing and further studies on its potential toxicity and adverse effects are necessary to ensure safe usage in lab experiments.
合成法
The synthesis of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide involves the reaction of cyanoacetic acid hydrazide and 2-(trifluoromethyl)benzaldehyde in the presence of acetic acid and ethanol. The resulting product is a white solid that is purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential applications in scientific research. One of the major areas of interest is its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(3E)-3-[(2-cyanoacetyl)hydrazinylidene]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-9(20-21-12(22)6-7-18)8-13(23)19-11-5-3-2-4-10(11)14(15,16)17/h2-5H,6,8H2,1H3,(H,19,23)(H,21,22)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSDPGDQYOCLGB-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)CC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC#N)/CC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(cyanoacetyl)hydrazinylidene]-N-[2-(trifluoromethyl)phenyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)

![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)

![methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5779655.png)